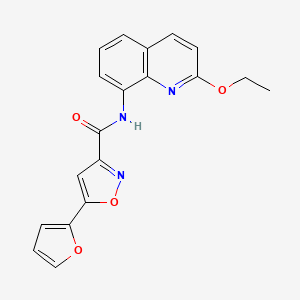
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1. It has also been found to enhance the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is its diverse biological activities, which make it a valuable tool for studying various diseases and physiological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide. One area of interest is the development of more potent derivatives of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanisms underlying its neuroprotective and anticonvulsant activities, which could lead to the development of new treatments for neurological disorders. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves a multi-step process that starts with the reaction of 8-aminoquinoline and ethyl 2-bromoacetate to obtain ethyl 2-(quinolin-8-ylamino)acetate. This intermediate is then reacted with furan-2-carboxylic acid to yield ethyl 2-(quinolin-8-ylamino)-5-(furan-2-yl)pent-4-enoate. Finally, this compound is cyclized using hydroxylamine hydrochloride to obtain the desired product.
Aplicaciones Científicas De Investigación
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)isoxazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been found to possess neuroprotective and anticonvulsant properties, making it a promising candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-2-24-17-9-8-12-5-3-6-13(18(12)21-17)20-19(23)14-11-16(26-22-14)15-7-4-10-25-15/h3-11H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKBGMTZUUSGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CO4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2625015.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)
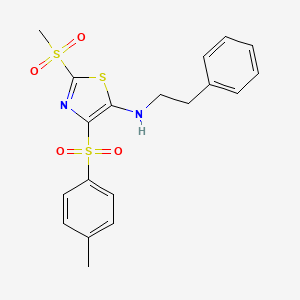
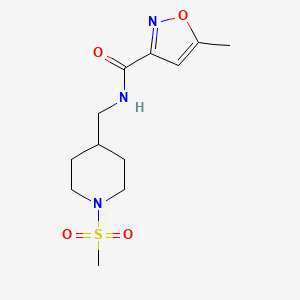
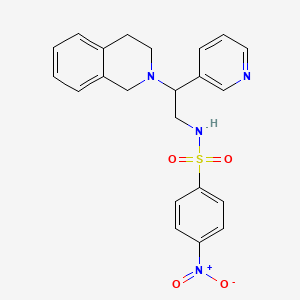
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B2625026.png)
![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2625027.png)



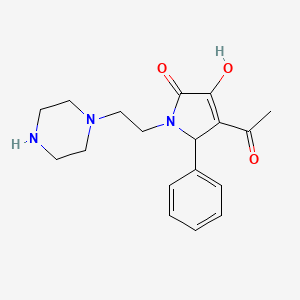
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2625033.png)